Grepafloxacin, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Grepafloxacin, ®- is a fluoroquinolone antibiotic that was developed to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of grepafloxacin involves several steps. The process begins with the conversion of a carboxylic acid to its dimethyloxazoline derivative. This intermediate is then treated with lithium diisopropylamide (LDA) to remove a proton from the 8 position, followed by treatment with trimethylsilyl iodide to form a silylated intermediate. Further treatment with LDA generates a carbanion, which reacts with methyl iodide to form a 5-methyl derivative. The silyl group is then removed using cesium fluoride, and the oxazoline is hydrolyzed to afford the free acid. This intermediate is then converted to the quinolone structure, followed by reaction with 2-methylpiperazine to yield grepafloxacin .

Industrial Production Methods

Industrial production methods for grepafloxacin are similar to the synthetic routes described above, with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Grepafloxacin undergoes various chemical reactions, including:

Oxidation: Grepafloxacin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the quinolone core structure.

Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted compounds with modified antibacterial activity.

Applications De Recherche Scientifique

Grepafloxacin is a fluoroquinolone antibiotic used to treat various Gram-positive and Gram-negative bacterial infections . It has a broad spectrum of activity and is effective against many important respiratory pathogens .

Indications and Clinical Efficacy

Grepafloxacin is indicated for treating mild to moderate infections in adults caused by susceptible strains of Haemophilus influenzae, Streptococcus pneumoniae, or Moraxella catarrhalis . Clinical trials have demonstrated its efficacy in treating community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, chlamydial endocervical infection, and bacillary dysentery .

Community-Acquired Pneumonia: Grepafloxacin has demonstrated similar efficacy to amoxicillin in treating community-acquired pneumonia and is effective against both typical and atypical pneumonia . Studies have shown that a 7-10 day treatment with 600 mg of grepafloxacin once daily is equivalent to clarithromycin 250 mg twice daily or cefaclor 500 mg three times daily and superior to amoxicillin 500 mg three times daily .

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB): Grepafloxacin is also effective in treating ABECB . A 7-10 day treatment with 400 mg or 600 mg of grepafloxacin once daily has been shown to be equivalent to amoxicillin 500 mg three times daily or ciprofloxacin 500 mg twice daily. A short course treatment of 400 mg of grepafloxacin once daily for five days is as effective clinically and microbiologically as a ten-day course of the same dose .

Other Infections: Preliminary studies have shown clinical efficacy in patients with chlamydial endocervical infection or bacillary dysentery . Grepafloxacin has also demonstrated similar efficacy to cefixime in treating uncomplicated gonococcal urethritis and cervicitis and ofloxacin in pneumonia and chronic respiratory tract infection .

Antimicrobial Activity

Grepafloxacin has a broad spectrum of activity against Gram-positive and Gram-negative aerobic microorganisms, as well as some atypical microorganisms . It is rapidly bactericidal in vitro, and its spectrum of activity encompasses important respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, including strains resistant to penicillin, other beta-lactam antibiotics, and macrolides . Compared to ciprofloxacin, grepafloxacin has similar or slightly lower activity against Enterobacteriaceae but better activity against most Gram-positive organisms . It exhibits good activity against pathogens implicated in community-acquired pneumonia, with 4-fold higher potency than ciprofloxacin against S. pneumoniae, including penicillin-resistant strains .

Safety Profile

Mécanisme D'action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: Similar structure but lacks the methyl group at the 5 position and the methyl group attached to the 7-piperazinyl substituent.

Levofloxacin: Another fluoroquinolone with a different stereochemistry and spectrum of activity.

Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.

Uniqueness

Grepafloxacin is unique due to its specific structural modifications, such as the methyl group at the 5 position and the methyl-substituted piperazine at the 7 position. These modifications contribute to its enhanced activity against gram-positive bacteria and its longer half-life compared to other fluoroquinolones .

Propriétés

Numéro CAS |

146761-68-4 |

|---|---|

Formule moléculaire |

C19H22FN3O3 |

Poids moléculaire |

359.4 g/mol |

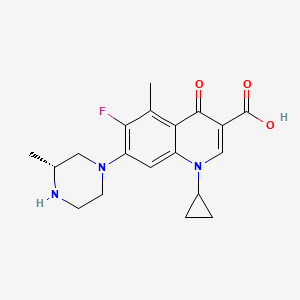

Nom IUPAC |

1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |

Clé InChI |

AIJTTZAVMXIJGM-SNVBAGLBSA-N |

SMILES isomérique |

C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

SMILES canonique |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.